molecular formula C10H15Cl2N3 B3095773 N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride CAS No. 1269052-85-8

N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride

Cat. No. B3095773
CAS RN: 1269052-85-8
M. Wt: 248.15
InChI Key: BIZOVWPMPWLSAB-UHFFFAOYSA-N
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Description

“N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1269052-85-8 . It has a molecular weight of 248.15 and its linear formula is C10 H13 N3 . 2 Cl H . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” can be represented by the SMILES string: Cl.Cl.CNCc1nc2cc ©ccc2 [nH]1 . This indicates that the compound contains a benzimidazole ring with a methyl group at the 7th position, and a N-methyl methanamine group attached to the benzimidazole ring .


Physical And Chemical Properties Analysis

“N-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride” is a solid at room temperature . It has a molecular weight of 248.15 and its linear formula is C10 H13 N3 . 2 Cl H .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been studied for their potential anticancer properties . They may inhibit the growth of cancer cells and could be used in the development of new anticancer drugs.

Antiviral Activity

These compounds have also shown antiviral properties . They could be used in the treatment of various viral infections.

Anti-HIV Activity

Some benzimidazole derivatives have demonstrated anti-HIV activity . They could potentially be used in the development of drugs for the treatment of HIV/AIDS.

Anthelmintic Activity

Benzimidazole derivatives can act as anthelmintics , which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them.

Antihypertensive Activity

These compounds have shown potential as antihypertensives . They could be used in the management of high blood pressure.

Anti-inflammatory and Analgesic Activities

Benzimidazole derivatives have demonstrated anti-inflammatory and analgesic properties . They could be used in the treatment of conditions involving inflammation and pain.

Antioxidant Activity

These compounds have also shown antioxidant properties . They could be used to neutralize harmful free radicals in the body.

Antidiabetic Activity

Benzimidazole derivatives have potential antidiabetic properties . They could be used in the management of diabetes.

properties

IUPAC Name

N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2;;/h3-5,11H,6H2,1-2H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZOVWPMPWLSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CNC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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